molecular formula C5H8Cl2FN3 B2400915 (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride CAS No. 2361644-29-1

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride

Cat. No.: B2400915
CAS No.: 2361644-29-1
M. Wt: 200.04
InChI Key: ILNZOIXWBWAZFF-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride is a chemical compound with the molecular formula C5H8Cl2FN3 and a molecular weight of 200.04. This compound is a derivative of fluoropyridine, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring .

Preparation Methods

The synthesis of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hydrazine to yield (2-Fluoropyridin-3-yl)hydrazine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique chemical properties.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)hydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

(2-Fluoropyridin-3-yl)hydrazine;dihydrochloride can be compared with other fluorinated pyridine derivatives, such as:

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.

    3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, leading to different reactivity.

    2,6-Difluoropyridine: A compound with two fluorine atoms, resulting in even greater electron-withdrawing effects.

The uniqueness of this compound lies in its hydrazine moiety, which imparts additional reactivity and potential biological activity compared to other fluorinated pyridines .

Properties

IUPAC Name

(2-fluoropyridin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3.2ClH/c6-5-4(9-7)2-1-3-8-5;;/h1-3,9H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNZOIXWBWAZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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